4-Bromo-2-thiophenecarboxaldehyde

Catalog No.
S662830
CAS No.
18791-75-8
M.F
C5H3BrOS
M. Wt
191.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-thiophenecarboxaldehyde

CAS Number

18791-75-8

Product Name

4-Bromo-2-thiophenecarboxaldehyde

IUPAC Name

4-bromothiophene-2-carbaldehyde

Molecular Formula

C5H3BrOS

Molecular Weight

191.05 g/mol

InChI

InChI=1S/C5H3BrOS/c6-4-1-5(2-7)8-3-4/h1-3H

InChI Key

PDONIKHDXYHTLS-UHFFFAOYSA-N

SMILES

C1=C(SC=C1Br)C=O

Synonyms

3-Bromo-5-formylthiophene; 3-Bromo-5-thiophenecarboxaldehyde; 4-Bromo-2-formylthiophene; 4-Bromothiophen-2-aldehyde; 4-Bromothiophen-2-carboxaldehyde; 4-Bromothiophene-2-carbaldehyde

Canonical SMILES

C1=C(SC=C1Br)C=O

Synthesis of Tetrahydroisoquinolinones

One prominent application of 4-bromothiophene-2-carbaldehyde is in the synthesis of tetrahydroisoquinolinones. Tetrahydroisoquinolinones are a class of heterocyclic compounds with a six-membered ring containing nitrogen and oxygen atoms and a five-membered ring fused to it. These compounds possess diverse biological activities and are of interest in medicinal chemistry research. A study published in the journal Tetrahedron Letters describes the utilization of 4-bromothiophene-2-carbaldehyde as a key starting material for the synthesis of tetrahydroisoquinolinones with potential antitumor properties. []

4-Bromo-2-thiophenecarboxaldehyde is an organic compound with the molecular formula C5_5H3_3BrOS. It features a bromine atom attached to a thiophene ring, which is further substituted with a carboxaldehyde functional group. This compound is characterized by its distinctive thiophene moiety, which contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and materials science. The presence of the bromine atom enhances its electrophilic properties, making it useful in various

Due to its electrophilic nature:

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.
  • Condensation Reactions: It can react with amines to form Schiff bases, which are significant in synthetic organic chemistry .
  • Cross-Coupling Reactions: This compound can be utilized in palladium-catalyzed cross-coupling reactions, allowing for the formation of complex organic molecules .

Research has indicated that derivatives of 4-bromo-2-thiophenecarboxaldehyde exhibit various biological activities. For instance, some synthesized Schiff bases from this compound have shown promising antibacterial and antioxidant properties. These activities are attributed to the electron-rich nature of the thiophene ring and the reactivity of the aldehyde group, which can interact with biological targets effectively .

The synthesis of 4-bromo-2-thiophenecarboxaldehyde typically involves several methods:

  • Bromination of Thiophene: The starting material, 2-thiophenecarboxaldehyde, undergoes bromination using bromine or other brominating agents to introduce the bromine atom at the 4-position.
  • Formylation: The introduction of the carboxaldehyde group can be achieved through formylation reactions involving reagents like phosphorus oxychloride (POCl3_3) and dimethylformamide (DMF) under controlled conditions .
  • Alternative Routes: Other methods may include using palladium-catalyzed reactions or other coupling strategies that allow for the introduction of both the bromine and aldehyde functionalities in a single step.

4-Bromo-2-thiophenecarboxaldehyde has various applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: Compounds derived from 4-bromo-2-thiophenecarboxaldehyde are explored for use in organic electronics and dye-sensitized solar cells due to their electronic properties .
  • Biological Research: Its derivatives are studied for potential therapeutic applications due to their biological activity.

Interaction studies involving 4-bromo-2-thiophenecarboxaldehyde focus on its reactivity with biological molecules and other chemical species. Research indicates that its derivatives can interact with proteins and nucleic acids, leading to potential applications in drug design and development. The interactions often depend on the substituents on the thiophene ring and their electronic effects.

Several compounds share structural similarities with 4-bromo-2-thiophenecarboxaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-2-thiophenecarboxaldehydeBromine at position 5Different position of bromine alters reactivity
2-ThiophenecarboxaldehydeNo bromine substitutionLacks halogen, potentially less reactive
3-Bromo-2-thiophenecarboxaldehydeBromine at position 3Different position affects electronic properties
4-Methyl-2-thiophenecarboxaldehydeMethyl group instead of bromineAlters solubility and electronic characteristics

The presence of the bromine atom at the 4-position in 4-bromo-2-thiophenecarboxaldehyde enhances its electrophilicity compared to non-brominated analogs, making it more reactive in nucleophilic substitution reactions.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18791-75-8

Wikipedia

4-Bromothiophene-2-carboxaldehyde

Dates

Modify: 2023-08-15

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